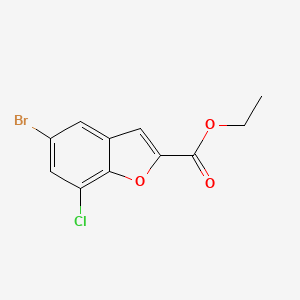

5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester

Description

5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester is a halogenated benzofuran derivative with a carboxylic acid ethyl ester functional group. The compound features bromine and chlorine substituents at positions 5 and 7 of the benzofuran core, respectively, which influence its electronic and steric properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-7-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWOYQALTCUDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method, known for its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or receptor binding . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below compares 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester with key analogs synthesized in recent studies:

Key Comparative Insights

Halogen vs. Methoxy Substituents: Bromine and chlorine (in the target compound) are electron-withdrawing groups, reducing electron density on the benzofuran ring. This may decrease nucleophilic aromatic substitution reactivity compared to methoxy-substituted analogs (e.g., 5-[bis(2-chloroethyl)amino]-7-methoxy derivative) .

Ester vs. Amide Functional Groups :

- Ethyl esters (target compound) exhibit higher lipophilicity than amides (e.g., 5,7-dichloro amide derivative), favoring passive diffusion across biological membranes .

- Amides, however, offer hydrogen-bonding capability, which may improve target binding specificity in certain pharmacological contexts .

The target compound’s smaller substituents (Br, Cl) may offer better compatibility with such targets . Higher molecular weight analogs (e.g., ~416 g/mol vs. ~303 g/mol for the target) may face challenges in bioavailability.

Salt Forms and Solubility :

- Hydrochloride salts (e.g., 6-bromo indole derivative) enhance aqueous solubility, whereas neutral esters like the target compound rely on organic solvents for dissolution .

Pharmacological Implications

- Target Compound : Optimal balance of lipophilicity (ethyl ester) and moderate steric profile (Br, Cl) for central nervous system or antimicrobial applications.

- Amide Analogs: Potential for targeted therapies requiring strong hydrogen-bond interactions.

- Bulky Substituents : May limit use in systems requiring rapid diffusion.

Biological Activity

5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester is a benzofuran derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antiviral applications. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties against various strains of bacteria and fungi.

- Anticancer Activity : Research indicates that this compound may inhibit the growth of cancer cells through various mechanisms.

- Antioxidant Properties : It also exhibits antioxidant activity, contributing to its potential therapeutic effects.

Target Interactions

The mode of action for benzofuran derivatives like this compound typically involves binding to specific biological targets, which can modulate various biochemical pathways. The compound's halogen substitutions enhance its reactivity and selectivity towards certain receptors.

Biochemical Pathways

Research has shown that this compound interacts with multiple cellular pathways, influencing processes such as apoptosis in cancer cells and inhibiting bacterial cell wall synthesis in microbes .

Antimicrobial Studies

A study evaluating the antimicrobial activity of benzofuran derivatives found that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics . The compound displayed notable activity against:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.050 |

| Candida albicans | 0.030 |

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's IC50 values indicate significant antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.6 |

| MCF7 | 12.3 |

These findings suggest that the compound may induce apoptosis through mechanisms such as the activation of caspases and modulation of cell cycle regulators .

Case Studies

- Antibacterial Efficacy : A study involving the synthesis of various benzofuran derivatives reported that compounds with similar structures to this compound showed enhanced antibacterial activity when hydroxyl groups were present at specific positions on the benzofuran ring .

- Anticancer Mechanisms : Another investigation into the anticancer properties revealed that structural modifications significantly impacted the efficacy of related compounds. The introduction of halogen atoms was found to enhance cytotoxicity against cancer cells, supporting the hypothesis that electron-withdrawing groups can improve biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via esterification or hydrolysis of precursor benzofuran derivatives. For example, ethyl esters of benzofuran-carboxylic acids are often prepared by refluxing the corresponding acid with ethanol in the presence of catalytic sulfuric acid. Alkaline hydrolysis (e.g., KOH in methanol/water) of intermediates like ethyl 2-(halo-substituted-benzofuran-yl)acetate is a key step, yielding carboxylate salts that are acidified to free acids . Optimization involves adjusting reaction time (e.g., 5–12 hours), solvent ratios (e.g., methanol:water 1:1), and purification via column chromatography (ethyl acetate/hexane eluents) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substituent positions (e.g., bromo and chloro groups at C5/C7) and ester functionality.

- HPLC : Purity assessment (>95% by HPLC) with C18 columns and UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., 287.46 g/mol for CHBrClO) .

Q. How can researchers address low yields during esterification or hydrolysis steps?

- Troubleshooting :

- Side Reactions : Bromine/chlorine substituents may sterically hinder ester formation. Use excess ethanol and prolonged reflux (12+ hours).

- Purification : Employ gradient elution in column chromatography (hexane → ethyl acetate) to separate byproducts .

Advanced Research Questions

Q. How do substituents (Br, Cl, ethyl ester) influence the crystal packing and intermolecular interactions of benzofuran derivatives?

- Structural Analysis : X-ray crystallography reveals planar benzofuran cores (mean deviation <0.01 Å). The ethyl ester group participates in weak C–H···O interactions, while halogen atoms (Br/Cl) engage in halogen bonding or van der Waals contacts, stabilizing the lattice . For example, in 5-bromo-7-methyl analogs, O–H···O hydrogen bonds form centrosymmetric dimers .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Case Study : Discrepancies in NMR chemical shifts may arise from residual solvents (e.g., dichloromethane) or rotameric equilibria. Solutions include:

- Drying : Use anhydrous MgSO post-extraction.

- Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation of ester groups) .

Q. How can substituent modifications enhance the pharmacological activity of benzofuran-2-carboxylate derivatives?

- Design Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.